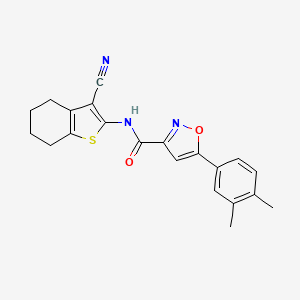![molecular formula C24H26ClN3O B11345576 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11345576.png)
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophényl)-2-(4-méthylpipérazin-1-yl)éthyl]naphtalène-1-carboxamide est un composé organique complexe connu pour son rôle important dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle naphtalène, un groupe chlorophényle et une partie méthylpipérazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[2-(4-chlorophényl)-2-(4-méthylpipérazin-1-yl)éthyl]naphtalène-1-carboxamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de l’intermédiaire : La première étape implique la réaction du chlorure de 4-chlorobenzyl avec la 1-méthylpipérazine pour former un composé intermédiaire.
Réaction de couplage : L’intermédiaire est ensuite mis à réagir avec le chlorure de 1-naphtyoyle en présence d’une base telle que la triéthylamine pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la synthèse en flux continu et la surveillance automatisée des réactions.
Analyse Des Réactions Chimiques
Types de réactions
La N-[2-(4-chlorophényl)-2-(4-méthylpipérazin-1-yl)éthyl]naphtalène-1-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe chlorophényle, en utilisant des réactifs tels que le méthylate de sodium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
La N-[2-(4-chlorophényl)-2-(4-méthylpipérazin-1-yl)éthyl]naphtalène-1-carboxamide a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et comme élément de construction en synthèse organique.
Biologie : Étudié pour ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d’autres molécules complexes.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
Le mécanisme d’action de la N-[2-(4-chlorophényl)-2-(4-méthylpipérazin-1-yl)éthyl]naphtalène-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour se lier à certains récepteurs dans le cerveau, modulant leur activité et influençant la libération de neurotransmetteurs. Cette interaction peut affecter diverses voies de signalisation, conduisant à des effets thérapeutiques potentiels.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(4-chlorophényl)pipérazin-1-yl]éthyl]-3-méthoxybenzamide
- 2-{[4-(4-bromophényl)pipérazin-1-yl)]méthyl}-4-(3-chlorophényl)-5-(4-méthoxyphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Unicité
La N-[2-(4-chlorophényl)-2-(4-méthylpipérazin-1-yl)éthyl]naphtalène-1-carboxamide se distingue par sa combinaison unique de caractéristiques structurales, qui confèrent des propriétés de liaison spécifiques et des activités biologiques. Son système cyclique naphtalène et la présence à la fois de groupes chlorophényle et méthylpipérazine contribuent à son profil pharmacologique distinct.
Propriétés
Formule moléculaire |
C24H26ClN3O |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H26ClN3O/c1-27-13-15-28(16-14-27)23(19-9-11-20(25)12-10-19)17-26-24(29)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,26,29) |
Clé InChI |
SOFONKKUPINAKC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11345499.png)

![2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11345512.png)
![methyl (2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11345514.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11345518.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11345521.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11345522.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11345529.png)
![N-(4-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345533.png)
![2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11345549.png)
![2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11345557.png)
![4-(3,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11345561.png)
![Ethyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11345565.png)

